molecular formula C20H24O2 B14339826 1,1'-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) CAS No. 104142-11-2

1,1'-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene)

Cat. No.: B14339826
CAS No.: 104142-11-2
M. Wt: 296.4 g/mol
InChI Key: UJRKSTUWPJUCQF-UHFFFAOYSA-N
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Description

1,1’-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) is an organic compound with a complex structure It is characterized by the presence of a 3,3-dimethylbut-1-ene backbone with two 4-methoxybenzene groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of 3,3-dimethyl-1-butene with 4-methoxybenzene derivatives under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure the final product meets the required specifications for its intended applications .

Mechanism of Action

The mechanism by which 1,1’-(3,3-Dimethylbut-1-ene-1,1-diyl)bis(4-methoxybenzene) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in molecular pathways, influencing various chemical and biological processes. The exact mechanism may vary depending on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-butene: A simpler compound with similar structural features but lacking the methoxybenzene groups.

    Neohexene: Another related compound with a similar backbone structure.

Properties

CAS No.

104142-11-2

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-methoxy-4-[1-(4-methoxyphenyl)-3,3-dimethylbut-1-enyl]benzene

InChI

InChI=1S/C20H24O2/c1-20(2,3)14-19(15-6-10-17(21-4)11-7-15)16-8-12-18(22-5)13-9-16/h6-14H,1-5H3

InChI Key

UJRKSTUWPJUCQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

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